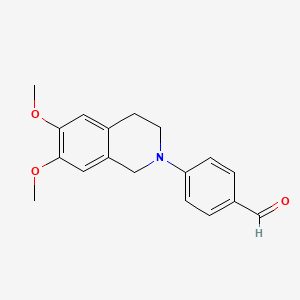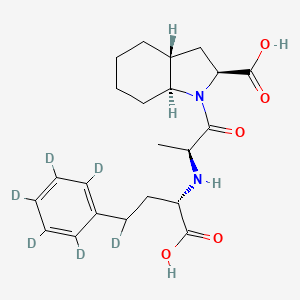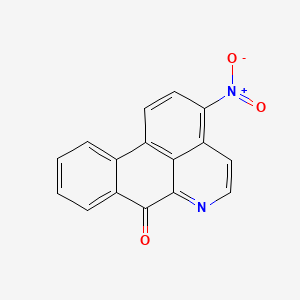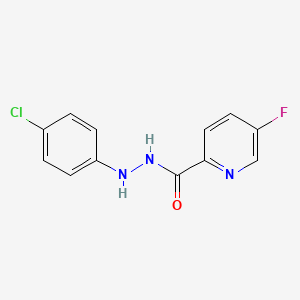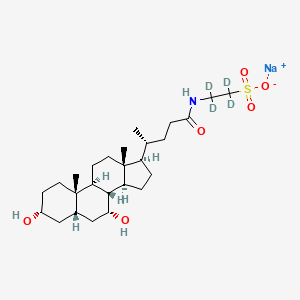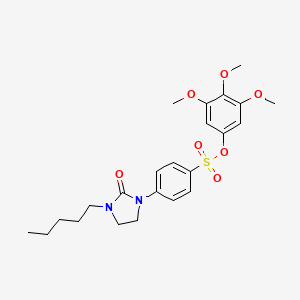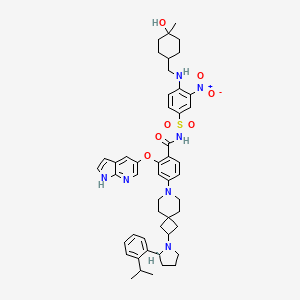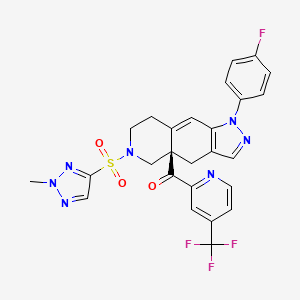
Nenocorilant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nenocorilant, also known as Relacorilant, is an orally active glucocorticoid receptor antagonist. It has a high affinity for the glucocorticoid receptor with a dissociation constant (Ki) of 0.15 nanomolar. This compound is primarily used in scientific research for its potential to promote apoptosis (programmed cell death) and enhance the efficacy of cytotoxic drugs in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nenocorilant is synthesized through a multi-step chemical process. The synthesis involves the formation of a core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the pyrazolo[3,4-g]isoquinoline core.
- Introduction of the sulfonyl group via sulfonylation.
- Addition of the trifluoromethyl group through a nucleophilic substitution reaction.
- Final purification steps to achieve high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Nenocorilant undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Aplicaciones Científicas De Investigación
Nenocorilant has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucocorticoid receptor interactions.
Biology: Investigated for its role in promoting apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for conditions like Cushing syndrome and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mecanismo De Acción
Nenocorilant exerts its effects by antagonizing the glucocorticoid receptor. This prevents the receptor from binding to cortisol, thereby inhibiting the downstream signaling pathways that promote cell survival and proliferation. The compound specifically targets the glucocorticoid receptor without affecting the progesterone receptor, making it a selective modulator .
Comparación Con Compuestos Similares
Mifepristone: Another glucocorticoid receptor antagonist but also affects the progesterone receptor.
Dexamethasone: A glucocorticoid receptor agonist used for its anti-inflammatory properties.
Betamethasone: Similar to dexamethasone, used for its anti-inflammatory and immunosuppressive effects.
Uniqueness of Nenocorilant: this compound is unique due to its high selectivity for the glucocorticoid receptor and its ability to enhance the efficacy of cytotoxic drugs. Unlike other compounds, it does not affect the progesterone receptor, reducing the risk of side effects associated with non-selective antagonists .
Propiedades
Número CAS |
1496509-78-4 |
|---|---|
Fórmula molecular |
C26H21F4N7O3S |
Peso molecular |
587.6 g/mol |
Nombre IUPAC |
[(4aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone |
InChI |
InChI=1S/C26H21F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10-11,13-14H,7,9,12,15H2,1H3/t25-/m0/s1 |
Clave InChI |
PZIQQHVUAHTSJN-VWLOTQADSA-N |
SMILES isomérico |
CN1N=CC(=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F |
SMILES canónico |
CN1N=CC(=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)


